Welcome to the BenchChem Online Store!
molecular formula C12H12O3 B8793138 ETHYL (2Z)-3-(4-FORMYLPHENYL)PROP-2-ENOATE

ETHYL (2Z)-3-(4-FORMYLPHENYL)PROP-2-ENOATE

Cat. No. B8793138
M. Wt: 204.22 g/mol
InChI Key: PTLYUOHNLZBHKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04335054

Procedure details

The procedure described in Example 28 is repeated, except that 8.23 g (0.05 mol) of 4-formylbenzoyl chloride and 6.25 g (0.0625 mol) of ethyl acrylate are used. After a reaction time of 13 hours at 120° C., 4.7 g (0.023 mol) of ethyl 4-formylcinnamate are obtained, corresponding to a yield of 46% of theory; boiling point 137°-140° C./13 Pa.
Quantity
8.23 g
Type
reactant
Reaction Step One
Quantity
6.25 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[CH:11]=[CH:10][C:6]([C:7](Cl)=[O:8])=[CH:5][CH:4]=1)=O.[C:12]([O:16][CH2:17][CH3:18])(=[O:15])[CH:13]=C>>[CH:7]([C:6]1[CH:10]=[CH:11][C:3]([CH:1]=[CH:13][C:12]([O:16][CH2:17][CH3:18])=[O:15])=[CH:4][CH:5]=1)=[O:8]

Inputs

Step One
Name
Quantity
8.23 g
Type
reactant
Smiles
C(=O)C1=CC=C(C(=O)Cl)C=C1
Step Two
Name
Quantity
6.25 g
Type
reactant
Smiles
C(C=C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(=O)C1=CC=C(C=CC(=O)OCC)C=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.023 mol
AMOUNT: MASS 4.7 g
YIELD: PERCENTYIELD 46%
YIELD: CALCULATEDPERCENTYIELD 46%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.